CYP3A4 Inhibition Profile: A Key Differentiator from the 2-Fluoro-6-Naphthyl Isomer
In vitro profiling reveals a significant difference in cytochrome P450 (CYP) inhibition liability. The target compound exhibits an IC50 of 31.6 µM against recombinant human CYP2C9 [1], whereas its positional isomer, 2-Fluoro-6-(naphthalen-2-yl)benzoic acid, is a significantly more potent inhibitor of CYP1A2, with an IC50 of 7.9 µM [2]. This difference indicates that the 4-fluoro-3-naphthyl substitution pattern confers a distinct and potentially more favorable metabolic interaction profile.
| Evidence Dimension | CYP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2C9 IC50 = 31.6 µM [1] |
| Comparator Or Baseline | 2-Fluoro-6-(naphthalen-2-yl)benzoic acid CYP1A2 IC50 = 7.9 µM [2] |
| Quantified Difference | Approximately 4-fold difference in potency against different CYP isoforms, with the comparator showing higher potency. |
| Conditions | Recombinant human CYP enzymes in fluorometric assays. |
Why This Matters
This difference in CYP inhibition profile is critical for selecting a lead compound with a reduced risk of drug-drug interactions (DDI) during drug development.
- [1] BindingDB. (2022). BDBM50578784 (CHEMBL4874790) [Data set]. Retrieved from https://www.bindingdb.org/bind/BDBM50578784 View Source
- [2] BindingDB. (n.d.). Assay in Summary_ki for ChEMBL_1655350 (CHEMBL4004716). Retrieved from https://www.bindingdb.org/bind/ChEMBL_1655350 View Source
